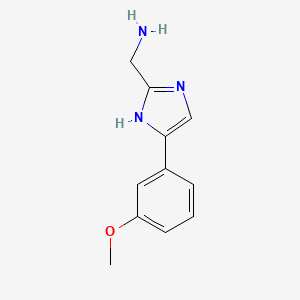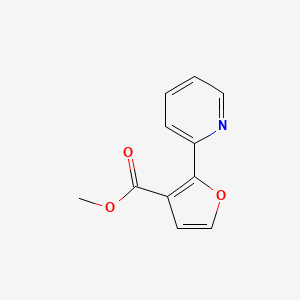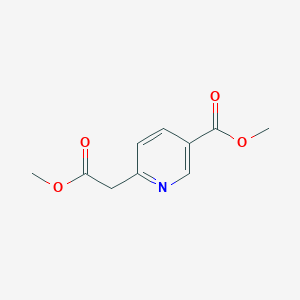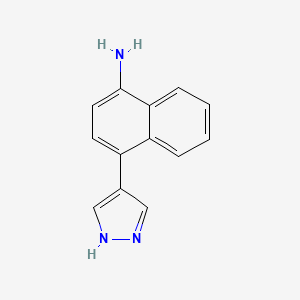
4-(1H-Pyrazol-4-yl)naphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Pyrazol-4-yl)naphthalen-1-amine is an organic compound that features a pyrazole ring attached to a naphthalene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyrazole and naphthalene structures in a single molecule provides unique chemical properties that can be exploited for different scientific and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-4-yl)naphthalen-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of naphthalen-1-amine with a pyrazole derivative under specific conditions. For instance, the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes can be used to prepare pyridylchalcones, which can then be cyclized with hydrazine hydrate in acetic acid to afford the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(1H-Pyrazol-4-yl)naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can introduce halogen or nitro groups onto the naphthalene ring.
科学研究应用
4-(1H-Pyrazol-4-yl)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-(1H-Pyrazol-4-yl)naphthalen-1-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cyclin-dependent kinase 2 (CDK2), a protein kinase involved in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A or E and thereby inhibiting its activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
3-(1H-Pyrazol-4-yl)aniline: Similar structure but with an aniline moiety instead of naphthalene.
4-(1H-Pyrazol-1-yl)naphthalen-1-amine: Similar structure but with a different position of the pyrazole ring attachment.
N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazole: Contains both pyrazole and triazole rings.
Uniqueness
4-(1H-Pyrazol-4-yl)naphthalen-1-amine is unique due to the combination of the pyrazole and naphthalene structures, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C13H11N3 |
|---|---|
分子量 |
209.25 g/mol |
IUPAC 名称 |
4-(1H-pyrazol-4-yl)naphthalen-1-amine |
InChI |
InChI=1S/C13H11N3/c14-13-6-5-10(9-7-15-16-8-9)11-3-1-2-4-12(11)13/h1-8H,14H2,(H,15,16) |
InChI 键 |
PRSLZKAEYXBXQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=C2N)C3=CNN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


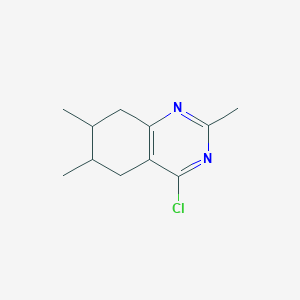

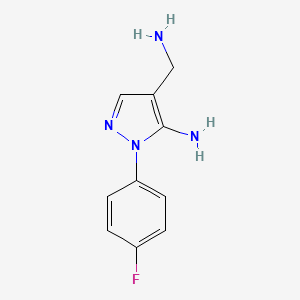
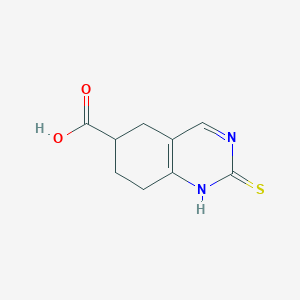

![1,3-Dihydrospiro[indene-2,2'-pyrrolidine]-5,6-diol](/img/structure/B11893870.png)



![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine dihydrochloride](/img/structure/B11893916.png)

